5'-Amino-[2,3'-bipyridin]-6'(1'H)-one
Overview
Description
5’-Amino-[2,3’-bipyridin]-6’(1’H)-one is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a bipyridine core, which is a common ligand in coordination chemistry, making it valuable for various applications in catalysis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Amino-[2,3’-bipyridin]-6’(1’H)-one typically involves the bioconjugation of the 2,2’-bipyridine moiety to specific protein scaffolds or the incorporation of the bipyridine unit as an unnatural amino acid using genetic code expansion . The reaction conditions often require precise control over temperature, pH, and the presence of catalysts to ensure the successful formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 5’-Amino-[2,3’-bipyridin]-6’(1’H)-one are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5’-Amino-[2,3’-bipyridin]-6’(1’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states, which can be useful in catalysis.
Reduction: Reduction reactions can modify the functional groups attached to the bipyridine core, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
5’-Amino-[2,3’-bipyridin]-6’(1’H)-one has several scientific research applications:
Industry: The compound’s unique properties make it valuable for developing new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 5’-Amino-[2,3’-bipyridin]-6’(1’H)-one involves its interaction with specific molecular targets, such as enzymes and proteins. The bipyridine core can coordinate with metal ions, forming complexes that can catalyze various chemical reactions. These interactions can influence metabolic pathways and enzymatic activities, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry, often used as a building block for more complex compounds.
4,4’-Bipyridine: Another bipyridine derivative with applications in material science and catalysis.
5-Amino-2,3-dihydro-1,4-phthalazinedione: Known for its use in chemiluminescence reactions, particularly in forensic science.
Uniqueness
5’-Amino-[2,3’-bipyridin]-6’(1’H)-one stands out due to its specific functional groups and the ability to be incorporated into proteins using genetic code expansion. This makes it a versatile compound for studying protein-ligand interactions and developing artificial enzymes, setting it apart from other bipyridine derivatives .
Properties
IUPAC Name |
3-amino-5-pyridin-2-yl-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-5-7(6-13-10(8)14)9-3-1-2-4-12-9/h1-6H,11H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIZLYDEBSAMGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CNC(=O)C(=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608300 | |
Record name | 5'-Amino[2,3'-bipyridin]-6'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20608300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79611-45-3 | |
Record name | 5′-Amino[2,3′-bipyridin]-6′(1′H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79611-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5'-Amino[2,3'-bipyridin]-6'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20608300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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